molecular formula C21H17BrO4 B4062918 1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B4062918
M. Wt: 413.3 g/mol
InChI Key: GACMDGLSUNMTJX-UHFFFAOYSA-N
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Description

1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a useful research compound. Its molecular formula is C21H17BrO4 and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.03102 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Applications

A study by Velpula et al. (2015) demonstrates the synthesis of novel 3,6-disubstituted coumarin derivatives, closely related to the chemical structure , through a reaction process involving various phenacyl bromides. These compounds exhibited significant in vitro antibacterial activity against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, showcasing the potential of these compounds in antibacterial applications (Velpula et al., 2015).

Antibacterial and α-Glucosidase Inhibitory Activity

Liu et al. (2022) isolated novel polycyclic phenol derivatives from Spermacoce latifolia leaves, which are structurally similar to the compound of interest. These derivatives displayed antibacterial activity against various bacteria and showed α-glucosidase inhibitory activity, suggesting potential applications in diabetes management and as antibacterial agents (Liu et al., 2022).

Enzyme Inhibition for Disease Treatment

Boztaş et al. (2019) conducted a study on bromophenol derivatives with a cyclopropyl moiety, similar in structure to the compound . These derivatives were found to be effective inhibitors of certain enzymes, suggesting potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Metal-Free Catalyzed Synthesis for Biological Applications

Merugu et al. (2020) described a metal-free catalyzed one-pot multicomponent synthesis of chromen-2-one derivatives, which are structurally related to the compound in focus. The synthesized compounds exhibited antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Merugu et al., 2020).

Synthesis and Antimicrobial Activity

Lakshminarayanan et al. (2010) synthesized chromen-2-one derivatives, similar to the compound of interest, and evaluated their antimicrobial activity. The study provides insights into the potential of these compounds in combating various microbial infections (Lakshminarayanan et al., 2010).

Properties

IUPAC Name

1a-acetyl-1-benzoyl-6-bromo-1-ethyl-7bH-cyclopropa[c]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO4/c1-3-20(18(24)13-7-5-4-6-8-13)17-15-11-14(22)9-10-16(15)26-19(25)21(17,20)12(2)23/h4-11,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACMDGLSUNMTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Reactant of Route 2
1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Reactant of Route 3
1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Reactant of Route 4
1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Reactant of Route 5
1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Reactant of Route 6
1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

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